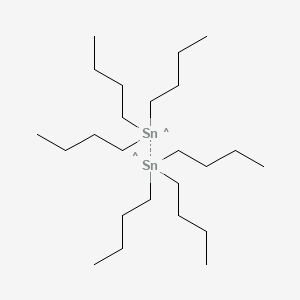
Hexabutyldistannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexabutyldistannane is a useful research compound. Its molecular formula is C24H54Sn2 and its molecular weight is 580.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92633. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Hexabutylditin primarily targets aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various chemical reactions, particularly in the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as stannylation . Stannylation is a type of chemical reaction where a tin atom is introduced into a molecule. In the case of Hexabutylditin, it is used to stannylate aryl halides, which can then undergo subsequent Stille coupling . Stille coupling is a powerful method for forming carbon-carbon bonds, which is a fundamental process in organic chemistry .
Biochemical Pathways
The primary biochemical pathway affected by Hexabutylditin is the formation of carbon-carbon bonds via the Stille coupling reaction . This reaction is particularly important in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Result of Action
The main result of Hexabutylditin’s action is the formation of carbon-carbon bonds via the Stille coupling reaction . This enables the synthesis of a wide range of complex organic molecules, contributing to advancements in fields such as pharmaceuticals and materials science .
Action Environment
The efficacy and stability of Hexabutylditin can be influenced by various environmental factors. For instance, it needs to be stored in an inert atmosphere and at low temperatures (2-8°C) to maintain its stability . Furthermore, it is sensitive to air and moisture , indicating that it should be handled under controlled conditions to prevent degradation.
生化分析
Biochemical Properties
Hexabutyldistannane plays a significant role in biochemical reactions as an initiator of various radical reactions . It interacts with several enzymes and proteins, facilitating the formation of tin-carbon bonds. The compound’s interaction with biomolecules often involves the generation of tributylstannyl radicals, which are crucial intermediates in these reactions . These radicals can further react with other biomolecules, leading to the formation of new chemical bonds and the modification of existing ones.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular functions . Additionally, this compound can impact cell signaling pathways by modifying the activity of key signaling molecules, which can result in altered cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to generate tributylstannyl radicals, which can interact with various biomolecules . These radicals can bind to enzymes and proteins, leading to enzyme inhibition or activation. The compound can also induce changes in gene expression by interacting with DNA or transcription factors. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in cumulative effects on cellular functions, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the formation of desired chemical bonds. At high doses, this compound can exhibit toxic or adverse effects . These effects may include enzyme inhibition, disruption of cellular processes, and toxicity to specific organs. It is important to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the formation of tin-carbon bonds and radical reactions . The compound interacts with enzymes and cofactors that facilitate these reactions. The metabolic flux and levels of metabolites can be affected by the presence of this compound, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in different cellular compartments. The transport and distribution of this compound are crucial for its activity and function within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is important for its interactions with biomolecules and its overall biochemical activity.
属性
CAS 编号 |
813-19-4 |
|---|---|
分子式 |
C24H54Sn2 |
分子量 |
580.1 g/mol |
InChI |
InChI=1S/6C4H9.2Sn/c6*1-3-4-2;;/h6*1,3-4H2,2H3;; |
InChI 键 |
REDSKZBUUUQMSK-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)CCCC.CCCC[Sn](CCCC)CCCC |
规范 SMILES |
CCCC[Sn](CCCC)CCCC.CCCC[Sn](CCCC)CCCC |
| 813-19-4 | |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of hexabutylditin in chemical reactions?
A1: Hexabutylditin primarily acts as a source of tributyltin radicals (Bu3Sn•) upon homolytic cleavage of the Sn-Sn bond. [, , , ] These radicals readily participate in various radical chain reactions, including hydrostannylation, reduction, and atom-transfer processes. [, , , ]
Q2: Can you give an example of a reaction where hexabutylditin acts as a radical initiator?
A2: One example is the atom-transfer cyclization of alkyl iodides. [, ] Hexabutylditin reacts with a radical initiator to generate tributyltin radicals, which abstract iodine atoms from alkyl iodides, initiating a cyclization cascade. [, ]
Q3: How does hexabutylditin contribute to the formation of carbon-tin bonds?
A3: In the presence of palladium catalysts, hexabutylditin participates in Stille-type coupling reactions. [, , ] It reacts with aryl halides or triflates, forming aryltributylstannanes, valuable intermediates in organic synthesis. [, , ]
Q4: What is the molecular formula and weight of hexabutylditin?
A4: The molecular formula is C24H54Sn2, and the molecular weight is 598.05 g/mol.
Q5: Are there any characteristic spectroscopic features of hexabutylditin?
A5: While specific spectroscopic data isn't provided in these papers, hexabutylditin can be characterized by 1H NMR, 13C NMR, and 119Sn NMR spectroscopy.
Q6: Is hexabutylditin sensitive to air and moisture?
A6: While not explicitly mentioned in all papers, organotin compounds, including hexabutylditin, are generally sensitive to air and moisture. [] It's best practice to handle it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation or hydrolysis.
Q7: Can you elaborate on the use of hexabutylditin in hydrostannylation reactions?
A7: Hexabutylditin, in conjunction with a palladium catalyst, facilitates the addition of a tributyltin group and a hydrogen atom across an alkyne. [, ] This reaction is highly stereoselective, typically yielding the (E)-vinylstannane product. [, ]
Q8: Are there any examples of hexabutylditin's use in the synthesis of complex molecules?
A8: Yes, hexabutylditin has been employed in the synthesis of ellipticine quinones, a class of compounds with potential anticancer activity. [] It enables the formation of a key carbon-carbon bond through a radical cyclization process. []
Q9: Can hexabutylditin facilitate the synthesis of fluorinated organic compounds?
A9: Yes, it plays a crucial role in the synthesis of multi-substituted fluorine-containing alkenes. [] The palladium-catalyzed bisstannylation of fluorinated alkynes with hexabutylditin generates a versatile intermediate for further functionalization. []
A9: The provided research papers primarily focus on experimental studies involving hexabutylditin. Computational investigations, while not covered here, could provide valuable insights into reaction mechanisms, transition states, and structure-activity relationships.
Q10: How does changing the alkyl groups on the tin atom affect the reactivity of the distannane?
A10: While not directly addressed in these papers, the size and electronic properties of the alkyl groups on the tin atom can influence the rate of Sn-Sn bond cleavage and subsequent reactivity. [] Larger alkyl groups may lead to increased steric hindrance, potentially slowing down reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)


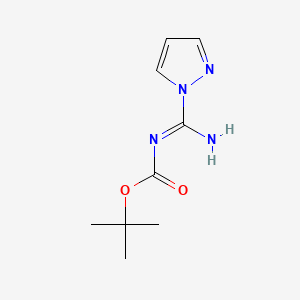
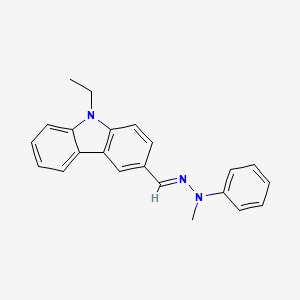

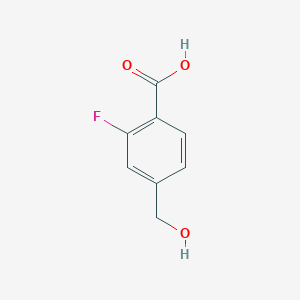
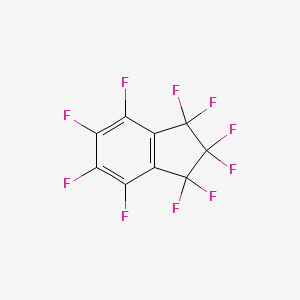

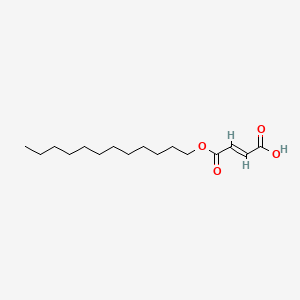
![Boronic acid, B-[2-(2-furanyl)ethenyl]-](/img/structure/B1337020.png)
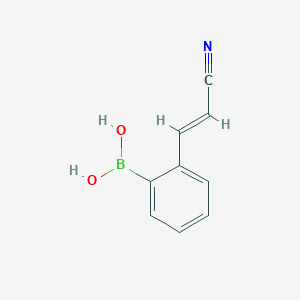
![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)
